molecular formula C16H20N4O3 B11661258 N'-(1-(4-Hydroxy-3-methoxyphenyl)ethylidene)-5-isopropyl-1H-pyrazole-3-carbohydrazide CAS No. 302917-81-3

N'-(1-(4-Hydroxy-3-methoxyphenyl)ethylidene)-5-isopropyl-1H-pyrazole-3-carbohydrazide

Cat. No.: B11661258
CAS No.: 302917-81-3
M. Wt: 316.35 g/mol
InChI Key: YRLJNQHBUNLXGS-LICLKQGHSA-N
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Description

N'-(1-(4-Hydroxy-3-methoxyphenyl)ethylidene)-5-isopropyl-1H-pyrazole-3-carbohydrazide is a pyrazole-based carbohydrazide derivative characterized by a hydrazone linkage (-NH-N=C-) connecting a 5-isopropylpyrazole core to a 4-hydroxy-3-methoxyphenyl substituent. This compound belongs to a broader class of acylhydrazones, which are widely studied for their pharmacological properties, including antioxidant, antimicrobial, and anticancer activities . Its synthesis typically involves condensation of a pyrazole carbohydrazide with a substituted benzaldehyde derivative under acidic or neutral conditions .

Properties

CAS No.

302917-81-3

Molecular Formula

C16H20N4O3

Molecular Weight

316.35 g/mol

IUPAC Name

N-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]-5-propan-2-yl-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C16H20N4O3/c1-9(2)12-8-13(19-18-12)16(22)20-17-10(3)11-5-6-14(21)15(7-11)23-4/h5-9,21H,1-4H3,(H,18,19)(H,20,22)/b17-10+

InChI Key

YRLJNQHBUNLXGS-LICLKQGHSA-N

Isomeric SMILES

CC(C)C1=CC(=NN1)C(=O)N/N=C(\C)/C2=CC(=C(C=C2)O)OC

Canonical SMILES

CC(C)C1=CC(=NN1)C(=O)NN=C(C)C2=CC(=C(C=C2)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-(4-Hydroxy-3-methoxyphenyl)ethylidene)-5-isopropyl-1H-pyrazole-3-carbohydrazide typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with isonicotinohydrazide under specific reaction conditions. The reaction is usually carried out in an ethanol solvent with the presence of an acid catalyst to facilitate the condensation process .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N’-(1-(4-Hydroxy-3-methoxyphenyl)ethylidene)-5-isopropyl-1H-pyrazole-3-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-(1-(4-Hydroxy-3-methoxyphenyl)ethylidene)-5-isopropyl-1H-pyrazole-3-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(1-(4-Hydroxy-3-methoxyphenyl)ethylidene)-5-isopropyl-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of N'-(1-(4-Hydroxy-3-methoxyphenyl)ethylidene)-5-isopropyl-1H-pyrazole-3-carbohydrazide can be elucidated by comparing it with analogous pyrazole carbohydrazide derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Pyrazole Carbohyrazide Derivatives

Compound Name Key Structural Differences Biological/Physicochemical Properties References
N'-[(E)-1-(4-Hydroxyphenyl)ethylidene]-3-isopropyl-1H-pyrazole-5-carbohydrazide Lacks the 3-methoxy group on the phenyl ring Reduced lipophilicity compared to the target compound; moderate antioxidant activity reported .
N′-[(E)-(2-Hydroxy-3-methoxyphenyl)methylidene]-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide Methoxy and hydroxyl groups reversed (2-hydroxy-3-methoxy vs. 4-hydroxy-3-methoxy) Enhanced solubility due to polar substitution; uncharacterized bioactivity .
2-{[4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N′-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide Incorporates a triazole ring and sulfur atom instead of pyrazole Higher molecular weight (455.53 g/mol); potential thiol-mediated redox activity .
3-(5-Chlorothiophen-2-yl)-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide Chlorothiophene substituent replaces isopropyl group on pyrazole Increased electrophilicity; predicted antiviral properties via computational docking .
N'-(4-Nitrobenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide Nitro groups on both aryl rings; absence of hydroxyl/methoxy groups High electron-withdrawing effects; unoptimized solubility but potent in cytotoxicity assays .

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity: The 4-hydroxy-3-methoxyphenyl moiety in the target compound enhances hydrogen-bonding capacity compared to simpler hydroxyphenyl derivatives (e.g., ). This may improve binding to biological targets like enzymes or receptors.

Synthetic and Characterization Methods :

  • Most analogs are synthesized via hydrazone formation, confirmed by IR (N-H stretch at ~3200 cm⁻¹) and NMR (imine proton at δ 8.2–8.5 ppm) .
  • Single-crystal X-ray diffraction (e.g., SHELXL software ) is critical for confirming the (E)-configuration of the hydrazone linkage, as seen in related compounds .

Biological Potential: Compounds with electron-donating groups (e.g., -OCH₃, -OH) show superior antioxidant activity compared to nitro-substituted derivatives . Thiophene or triazole substitutions (e.g., ) introduce heteroatoms that may modulate redox or metal-chelating properties.

Biological Activity

N'-(1-(4-Hydroxy-3-methoxyphenyl)ethylidene)-5-isopropyl-1H-pyrazole-3-carbohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article compiles current findings related to its biological activity, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula: C16H20N4O3
  • SMILES Notation: CC(C)C1=CC(=NN1)C(=O)N/N=C(\C)/C2=CC(=C(C=C2)O)OC
  • InChI Key: YRLJNQHBUNLXGS-LICLKQGHSA-N

The compound features a pyrazole ring, which is commonly associated with various biological activities, including anti-inflammatory and anticancer effects.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of pyrazole derivatives, including the compound . The following table summarizes the cytotoxic effects observed in various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF7 (Breast Cancer)TBDInduction of apoptosis
A549 (Lung Cancer)TBDCell cycle arrest
Hep-2 (Laryngeal Cancer)TBDInhibition of proliferation

Note: Specific IC50 values for this compound are yet to be determined in published studies. However, similar pyrazole derivatives have shown promising results.

The biological activity of this compound can be attributed to its ability to modulate key signaling pathways involved in cancer progression. Pyrazole derivatives are known to affect:

  • Apoptosis Pathways: Inducing programmed cell death in malignant cells.
  • Cell Cycle Regulation: Arresting the cell cycle, thereby preventing tumor growth.

Anti-inflammatory Properties

Beyond anticancer effects, pyrazole compounds have been recognized for their anti-inflammatory properties. They may exert these effects through:

  • Inhibition of Pro-inflammatory Cytokines: Such as TNF-alpha and IL-6.
  • Blocking COX Enzymes: Leading to reduced synthesis of prostaglandins.

Case Studies and Research Findings

  • Study on Pyrazole Derivatives:
    A review highlighted that several pyrazole derivatives exhibit significant cytotoxicity against various cancer cell lines, with some achieving IC50 values as low as 3.79 µM against MCF7 cells. This indicates a strong potential for further development as therapeutic agents .
  • Mechanistic Insights:
    Research indicates that compounds like this compound may inhibit specific pathways involved in inflammation and cancer progression, although direct studies on this compound remain limited .

Future Directions

The exploration of this compound's biological activities is still in its infancy. Future research should focus on:

  • In Vivo Studies: To confirm efficacy and safety profiles.
  • Mechanistic Studies: To elucidate the precise pathways affected by this compound.

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